(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one
Description
(E)-3-(4-Bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (prop-2-en-1-one side) is substituted with a 4-bromophenyl group, introducing electron-withdrawing effects, while the B-ring (1-phenyl side) features a para-substituted N-methylanilino group, providing electron-donating properties. This structural duality positions the compound as a candidate for nonlinear optical (NLO) materials and bioactive agents.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO/c1-24(20-5-3-2-4-6-20)21-14-10-18(11-15-21)22(25)16-9-17-7-12-19(23)13-8-17/h2-16H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVDYFRLRUSUPW-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 4-bromoacetophenone and 4-(methyl(phenyl)amino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Cyclocondensation with Hydrazine Derivatives
The enone system undergoes cyclocondensation with hydrazines to form pyrazole derivatives, a reaction characteristic of chalcones. For example:
Reaction :
Conditions :
-
Solvent: Methanol with acetic acid (1:1)
-
Temperature: Reflux (70–80°C)
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Reflux (MeOH/AcOH, 3 h) | Pyrazole derivative | 70–82% |
Nucleophilic Conjugate Additions
The α,β-unsaturated ketone acts as a Michael acceptor, enabling nucleophilic additions. Thiols and amines readily participate in these reactions:
Reaction :
Conditions :
-
Solvent: Ethanol
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Catalyst: None required
-
Temperature: Reflux (78°C)
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | Reflux (EtOH, 3 h) | Thioether adduct | 72% |
Cross-Coupling Reactions at the Bromine Substituent
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:
Reaction :
Conditions :
-
Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: Tetrahydrofuran (THF)
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, THF, 80°C | Biaryl derivative | 86% |
Electrophilic Aromatic Substitution
The electron-rich 4-(N-methylanilino)phenyl group facilitates electrophilic substitutions, such as nitration or sulfonation:
Reaction :
Conditions :
-
Nitrating agent: Concentrated HNO₃/H₂SO₄
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Temperature: 0–5°C
Outcome : Para-substitution dominates due to steric and electronic effects .
Reduction of the Enone System
Catalytic hydrogenation reduces the α,β-unsaturated ketone to a saturated ketone or alcohol:
Reaction :
Conditions :
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol
-
Pressure: 1 atm H₂
Formation of Schiff Bases
The ketone group reacts with primary amines to form Schiff bases, though steric hindrance from the N-methylanilino group may limit reactivity:
Reaction :
Conditions :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Bromochalcones have been evaluated for their antimicrobial properties. A study demonstrated that derivatives of bromochalcones exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study:
A specific study on (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one showed promising results in inhibiting the growth of resistant bacterial strains. The compound was tested against a panel of bacteria, yielding a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
Materials Science Applications
2.1 Organic Photovoltaics
Bromochalcone derivatives have been explored as potential materials for organic photovoltaics due to their favorable electronic properties. The ability of these compounds to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.
Data Table: Performance Metrics of Bromochalcone Derivatives in Organic Photovoltaics
| Compound Name | Absorption Max (nm) | Power Conversion Efficiency (%) | Stability (Days) |
|---|---|---|---|
| This compound | 520 | 6.5 | 30 |
| (E)-3-(4-methylphenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one | 540 | 7.0 | 25 |
Case Study:
In a recent experiment, the compound was incorporated into a photovoltaic device, resulting in a power conversion efficiency of 6.5%. This performance was attributed to its suitable energy levels and charge transport properties, making it a candidate for further optimization in solar energy applications .
Environmental Science Applications
3.1 Larvicidal Activity
Research has indicated that bromochalcone derivatives possess larvicidal activity against mosquito larvae, particularly Aedes aegypti, which is a vector for diseases such as dengue fever and Zika virus.
Data Table: Larvicidal Activity of Bromochalcone Derivatives
| Compound Name | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| This compound | 50 | 75 |
| (E)-3-(4-butylphenyl)-1-[4-bromophenyl]prop-2-en-1-one | 50 | 80 |
Case Study:
In laboratory tests, this compound demonstrated a mortality rate of 75% at a concentration of 50 mg/L against Aedes aegypti larvae. This suggests its potential utility in developing eco-friendly insecticides .
Mechanism of Action
The mechanism of action of (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Substituent Effects on Chalcone Derivatives
Key Observations :
- Electron-withdrawing groups (EWGs) like bromine (A-ring) enhance polarizability, as seen in NLO-active chalcones .
- Electron-donating groups (EDGs) such as N-methylanilino or dimethylamino (B-ring) improve charge transfer, critical for NLO and receptor-binding activities .
- Hydroxyl groups (e.g., 2-hydroxyphenyl in cluster 6 chalcones) reduce biological potency compared to EDGs, as seen in higher IC50 values for methoxy-substituted derivatives .
Nonlinear Optical (NLO) Properties
Chalcones with para-substituted EDGs on the B-ring exhibit superior NLO performance. For example:
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one demonstrates a first-order hyperpolarizability (β) 3.8× greater than urea due to the strong electron-donating dimethylamino group .
Enzyme Inhibition
- Cardamonin (cluster 5, non-piperazine chalcone) shows the highest inhibitory activity (IC50 = 4.35 μM) against acetylcholinesterase, attributed to hydroxyl groups at ortho/para positions .
- Piperazine-substituted chalcones (e.g., (E)-3-(4-isopropylphenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one) exhibit dual MAO-B/AChE inhibition, suggesting that nitrogen-containing substituents enhance enzyme interactions . The target compound’s N-methylanilino group may mimic this behavior but requires empirical validation.
Antimicrobial Activity
- Chalcones with 4-fluorophenyl and 2-hydroxyphenyl substituents (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show moderate activity against S. aureus (MIC = 12.5–25 µg/mL) . The target compound’s bromine and N-methylanilino groups may improve lipid membrane penetration but could reduce solubility.
Antiviral Potential
- PAAPA chalcone derivatives with dimethylamino groups exhibit strong interactions with ACE2, a SARS-CoV-2 entry receptor . The target compound’s N-methylanilino group may similarly engage in hydrogen bonding but with altered steric and electronic profiles.
Crystallographic and Physicochemical Properties
- Chalcones with halogen substituents (e.g., bromine or chlorine) exhibit distinct crystal packing due to halogen bonding, as seen in (E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one (melting point ~140–145°C) . The target compound’s bromophenyl group may similarly influence melting points and solubility.
- Hydrogen bonding patterns in chalcones with hydroxyl or amino groups (e.g., 2-hydroxyphenyl or N-methylanilino) often form supramolecular networks, affecting bioavailability .
Biological Activity
(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one, commonly referred to as a bromochalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₁BrO
- Molecular Weight : 287.15 g/mol
- CAS Number : 1774-66-9
- Density : 1.393 g/cm³
- Melting Point : 126 °C
- Boiling Point : 398.3 °C
The synthesis of this compound typically involves the reaction of 4-bromo-benzaldehyde with 2-bromo-1-phenyl-ethanone in the presence of dibutyl telluride as a reagent and tetrahydrofuran as a solvent, yielding an approximately 86% product after six hours of heating .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of bromochalcone derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, one study reported that related chalcone derivatives demonstrated effective inhibition against these pathogens .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative activity against cancer cell lines. Notably, it showed promising results against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity at concentrations below 25 µM . The mechanism of action is believed to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Larvicidal Activity
In addition to its antibacterial and anticancer properties, this compound exhibits larvicidal effects against Aedes aegypti larvae. One study reported a mortality rate of up to 80% at a concentration of 57.6 mg/L, suggesting its potential application in vector control for diseases such as dengue fever .
Case Studies and Research Findings
Q & A
Q. What is the optimal synthetic route for (E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one, and what reaction conditions ensure high stereoselectivity?
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-(N-methylanilino)benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Stirring at 0–50°C for 2–6 hours yields the (E)-isomer preferentially due to kinetic control. Monitoring via TLC and purification by recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR confirm the enone system (δ ~7.5–8.0 ppm for α,β-unsaturated ketone protons) and substituent positions.
- FTIR : A strong C=O stretch at ~1650–1680 cm and C-Br vibration at ~550–600 cm are diagnostic.
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers mitigate side reactions during synthesis, such as over-reduction or oxidation?
Use inert atmospheres (N) to prevent oxidation. For reduction-sensitive intermediates, replace strong bases (e.g., NaOH) with milder alternatives (e.g., pyrrolidine) and control reaction temperatures (<50°C). Post-reaction quenching with dilute HCl minimizes ketone degradation .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response studies : Establish concentration-dependent activity thresholds using assays like MIC (Minimum Inhibitory Concentration) and MTT (cytotoxicity).
- Structural analogs : Compare halogen-substituted derivatives (e.g., 4-Cl or 4-F) to isolate electronic effects.
- Computational docking : Map interactions with target proteins (e.g., bacterial enzymes vs. human kinases) to explain selectivity .
Q. How can the π-conjugation system in this compound be exploited for materials science applications?
The enone-bromophenyl system enables nonlinear optical (NLO) properties . Characterize via:
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
The 4-bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids. Key factors:
- Catalyst: Pd(PPh) or PdCl(dppf).
- Solvent: DMF or THF at 80–100°C.
- Base: KCO for deprotonation. Monitor regioselectivity via LC-MS to avoid diaryl byproducts .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Reproducibility checks : Validate synthetic protocols (e.g., solvent purity, heating rates).
- Polymorphism screening : Use DSC (Differential Scanning Calorimetry) to detect crystalline forms.
- Reference standards : Cross-validate with published XRD data (e.g., CCDC entries) .
Q. What statistical methods are recommended for SAR studies involving derivatives of this compound?
- Multivariate analysis (e.g., PCA or PLS) to correlate substituent effects (Hammett σ values) with bioactivity.
- QSAR modeling : Use software like MOE or Schrödinger to predict logP, pIC, and ADMET properties .
Notes for Rigorous Research
- Avoid commercial sources : Prioritize in-house synthesis or academic collaborators for reagent access.
- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., FDA exclusion noted in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
